1-(Ethylsulfonyl)-4-methoxypiperidine: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications in Drug Discovery
1-(Ethylsulfonyl)-4-methoxypiperidine: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic decoration of saturated heterocyclic scaffolds is paramount for tuning pharmacokinetic (PK) and pharmacodynamic (PD) properties. 1-(Ethylsulfonyl)-4-methoxypiperidine (CAS: 1185538-48-0)[1] is a highly specialized building block that exemplifies this approach. By combining a conformationally flexible piperidine core with an electron-withdrawing ethylsulfonyl group and a polar methoxy substituent, this molecule serves as a robust intermediate for synthesizing advanced active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of its physicochemical profile, a self-validating synthetic methodology, and its authoritative applications in drug discovery.
Physicochemical Profiling & Structural Analysis
Understanding the intrinsic properties of 1-(Ethylsulfonyl)-4-methoxypiperidine is critical for predicting its behavior in biological systems and synthetic workflows. The molecular formula C8H17NO3S corresponds to a monoisotopic mass of 207.0929 Da[2].
Quantitative Data Summary
| Property | Value | Structural Implication |
| Chemical Name | 1-(Ethylsulfonyl)-4-methoxypiperidine | Core scaffold definition. |
| CAS Registry Number | 1185538-48-0 | Unique identifier[1]. |
| Molecular Formula | C8H17NO3S | Defines elemental composition[2]. |
| Molecular Weight | 207.29 g/mol | Optimal for Fragment-Based Drug Discovery (FBDD). |
| Hydrogen Bond Donors | 0 | Enhances passive membrane permeability. |
| Hydrogen Bond Acceptors | 4 (O, O, O, N) | Provides multiple vectors for target engagement. |
| Topological Polar Surface Area | 51.8 Ų | Ideal range for blood-brain barrier (BBB) penetration. |
Structural Causality & Design Logic
The chemical architecture of this molecule is driven by specific mechanistic goals:
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Reduced Basicity via Sulfonylation: The electron-withdrawing nature of the ethylsulfonyl group pulls electron density away from the piperidine nitrogen through resonance and inductive effects. This delocalization prevents the nitrogen lone pair from accepting a proton, rendering the molecule neutral at physiological pH. This is a deliberate design choice to avoid the high clearance and hERG toxicity often associated with basic amines[3].
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Conformational Control via the Methoxy Group: The C4-methoxy group acts as a hydrogen bond acceptor but not a donor. Sterically, it prefers an equatorial position on the piperidine chair conformation, locking the ring into a predictable 3D geometry that is highly valued in structure-based drug design.
Synthetic Methodology & Workflow
The synthesis of piperidine sulfonamides is typically achieved by reacting the corresponding piperidine derivative with a sulfonyl chloride in the presence of a non-nucleophilic base[4]. The following protocol is designed as a self-validating system , ensuring high purity without the immediate need for chromatographic purification.
Protocol: Nucleophilic Sulfonylation of 4-Methoxypiperidine
Step 1: Reagent Preparation Dissolve 4-methoxypiperidine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous dichloromethane (DCM). Cool the reaction flask to 0 °C under an inert nitrogen atmosphere.
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Causality: DIPEA acts as a non-nucleophilic proton sponge. Cooling to 0 °C controls the exothermic reaction of the highly reactive sulfonyl chloride, preventing solvent degradation and minimizing the formation of colored oxidative impurities.
Step 2: Electrophile Addition Add ethanesulfonyl chloride (1.1 eq) dropwise over 15 minutes.
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Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, preventing thermal spikes and ensuring complete conversion of the amine.
Step 3: Reaction Monitoring (Self-Validating Step) Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Ninhydrin stain.
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Self-Validation: The starting 4-methoxypiperidine (a secondary amine) will rapidly stain dark purple with Ninhydrin. The target sulfonamide product lacks a reactive N-H bond and will not stain. The complete disappearance of the purple spot visually validates 100% conversion.
Step 4: Orthogonal Workup (Self-Validating Step) Quench the reaction with 1M aqueous HCl. Separate the organic DCM layer. Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
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Self-Validation: The 1M HCl wash is the critical purification mechanism. It protonates any unreacted 4-methoxypiperidine and the DIPEA base, pulling them entirely into the aqueous layer. Because the sulfonamide product is neutral, it remains exclusively in the organic layer, guaranteeing a high-purity crude product.
Step 5: Isolation Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 1-(Ethylsulfonyl)-4-methoxypiperidine as a stable solid or viscous oil.
Fig 1: Step-by-step self-validating synthetic workflow for 1-(Ethylsulfonyl)-4-methoxypiperidine.
Applications in Medicinal Chemistry
Sulfonamides are recognized as a privileged scaffold in medicinal chemistry[5]. The incorporation of the ethylsulfonyl group onto the piperidine ring serves several advanced pharmacological purposes:
Metabolic Stability & Bioisosterism
Alkyl amines are notorious for being rapidly metabolized by Cytochrome P450 (CYP450) enzymes via N-dealkylation or direct oxidation, leading to poor in vivo half-lives. Converting the labile amine into a sulfonamide acts as a bioisosteric replacement that sterically and electronically shields the nitrogen atom, effectively blocking CYP450-mediated degradation[3].
Fig 2: Metabolic stability rationale: Sulfonamide derivatization prevents CYP450 oxidation.
Target-Specific Engagement
Piperidine sulfonamides have demonstrated profound efficacy across diverse therapeutic areas. They are heavily utilized as state-dependent blockers for voltage-gated calcium channels (e.g., CaV2.2), which are critical targets for the treatment of chronic and neuropathic pain[6]. Furthermore, the sulfonamide moiety is a proven pharmacophore in the development of broad-spectrum antiviral agents[7] and bacterial enzyme inhibitors, such as those targeting DapE[5]. The 4-methoxy group in this specific compound provides an additional vector for hydrogen-bond acceptor interactions within these active sites.
Analytical Characterization Guidelines
To ensure the integrity of the synthesized 1-(Ethylsulfonyl)-4-methoxypiperidine, the following analytical signatures should be verified:
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LC-MS (ESI+): Expected molecular ion peak [M+H]+ at m/z 208.1.
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1H NMR (CDCl3, 400 MHz): Look for a sharp 3-proton singlet around δ 3.3 ppm corresponding to the methoxy (-OCH3) group. The ethylsulfonyl group will present a distinct 3-proton triplet near δ 1.3 ppm (-CH3) and a 2-proton quartet near δ 2.9 ppm (-CH2-SO2-). The equatorial/axial protons of the piperidine ring will be shifted downfield relative to the unprotected amine due to the deshielding effect of the sulfonamide.
References
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[1] Title: CAS 1185538-48-0: 1-(Ethylsulfonyl)-4-methoxypiperidine Source: ChemSrc URL: [Link]
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[2] Title: C8H17NO3S - Explore - PubChemLite Source: PubChem (National Center for Biotechnology Information) URL: [Link]
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[3] Title: Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide Source: PubMed Central (PMC) URL: [Link]
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[6] Title: Aminopiperidine Sulfonamide Ca(v)2.2 Channel Inhibitors for the Treatment of Chronic Pain Source: ResearchGate URL: [Link]
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[5] Title: Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE Source: MDPI (Molecules) URL: [Link]
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[7] Title: Sulfonamides with Heterocyclic Periphery as Antiviral Agents Source: PubMed URL: [Link]
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- 2. PubChemLite - C8H17NO3S - Explore [pubchemlite.lcsb.uni.lu]
- 3. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Sulfonamides with Heterocyclic Periphery as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
